4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.
Scientific Research Applications
Inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Research conducted by Borzilleri et al. (2006) found that substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides are potent inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant kinase selectivity and robust efficacy in vivo in human lung and colon carcinoma models (Borzilleri et al., 2006).
Synthesis and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes of 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide. These complexes demonstrated significant in vitro cytotoxicity in human breast cancer cell lines, indicating potential applications in cancer treatment (Vellaiswamy & Ramaswamy, 2017).
Antifungal Agents
Narayana et al. (2004) prepared compounds including 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides, which showed promise as antifungal agents. These compounds were characterized by their chemical and spectral data and demonstrated potential in antifungal applications (Narayana et al., 2004).
Microbial Studies
Patel and Agravat (2007) synthesized pyridine derivatives including compounds structurally similar to 4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide for microbial studies. These compounds exhibited notable antibacterial and antifungal activities, indicating their potential in microbial research (Patel & Agravat, 2007).
Antimicrobial Resistance Research
Anuse et al. (2019) conducted research on antimicrobial resistance, synthesizing substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives. These compounds showed activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, highlighting their significance in antimicrobial resistance studies (Anuse et al., 2019).
properties
IUPAC Name |
4-acetyl-N-(6-bromo-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c1-14(27)15-5-7-16(8-6-15)21(28)26(13-18-4-2-3-11-24-18)22-25-19-10-9-17(23)12-20(19)29-22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKHCQCCBJHTSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
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